![molecular formula C23H21N3O3 B3954199 N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide](/img/structure/B3954199.png)
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
Overview
Description
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide, also known as MNTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTB is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide is not fully understood. However, it is known to interact with several receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide in lab experiments is its high affinity for certain receptors in the body, which makes it a useful tool for studying receptor function. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that have been used in similar studies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide. One potential area of research is the development of this compound analogs that have improved pharmacokinetic properties and/or increased potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in drug development. Finally, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease, and further research is needed to explore these possibilities.
Scientific Research Applications
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in drug development, as it has been shown to have a high affinity for certain receptors in the body.
properties
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-14-22(20-12-5-6-13-21(20)24-16)25(18-9-3-2-4-10-18)23(27)17-8-7-11-19(15-17)26(28)29/h2-13,15-16,22,24H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUSWXHRCFISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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